molecular formula C9H11BrO B1289037 1-Bromo-3-propoxybenzene CAS No. 149557-17-5

1-Bromo-3-propoxybenzene

Cat. No. B1289037
CAS RN: 149557-17-5
M. Wt: 215.09 g/mol
InChI Key: NJOUUFXWXTUITI-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxybenzene is a chemical compound with the CAS Number: 149557-17-5 . It has a molecular weight of 215.09 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-propoxybenzene can be represented by the InChI code: 1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromo group (Br) and a propoxy group (–OCH2CH2CH3) attached to it.


Physical And Chemical Properties Analysis

1-Bromo-3-propoxybenzene is a liquid at room temperature . It has a molecular weight of 215.09 .

Scientific Research Applications

Proteomics Research

1-Bromo-3-propoxybenzene: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including coupling reactions and substitutions, to create complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, 1-Bromo-3-propoxybenzene can be used to synthesize polymers and co-polymers with specific properties. These materials can have applications in creating novel plastics, fibers, and resins with desired thermal and mechanical properties .

Chemical Synthesis

The compound is also important in chemical synthesis where it can act as an intermediate. It can be used to produce other chemical compounds through reactions such as Grignard reactions, which are pivotal in creating new carbon-carbon bonds .

Chromatography

1-Bromo-3-propoxybenzene: can be used in chromatography as a standard or reference compound. Its distinct chemical properties allow it to be a benchmark for comparing and analyzing the behavior of similar compounds during the chromatographic process .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a reagent or a calibration standard in various analytical techniques. It helps in the determination of the presence and concentration of other substances in a sample .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing its mist or vapors and avoiding release to the environment .

properties

IUPAC Name

1-bromo-3-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUUFXWXTUITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In DMF (100 ml) was dissolved 3-bromophenol (10 g). To the mixture were added potassium carbonate (10.4 g) and bromopropane (6.0 ml), and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=10/1) to give 1-bromo-3-propoxybenzene (11.2 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromophenol and 1-bromopropane are reacted analogously to Example 1 to give 3-propoxybromobenzene. ##STR25## 3-Propoxybromobenzene is converted analogously to Example 1 into 3-propoxybenzeneboronic acid. ##STR26##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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